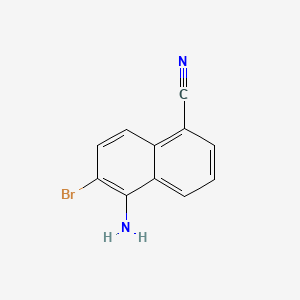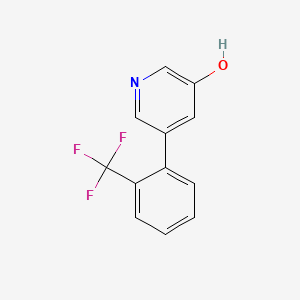
3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine” is a chemical compound with the CAS Number: 1261640-32-7 . Its molecular weight is 239.2 and its IUPAC name is 5-[2-(trifluoromethyl)phenyl]-3-pyridinol .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been widely studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .Molecular Structure Analysis
The linear formula of “3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine” is C12H8F3NO . The InChI code is 1S/C12H8F3NO/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(17)7-16-6-8/h1-7,17H .科学的研究の応用
Synthesis and Chemical Properties
Regioselective Synthesis : Raminelli et al. (2006) demonstrated the regioselective synthesis of various substituted 3-(2-hydroxyphenyl)pyridines, which may include compounds structurally similar to 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. This process involved a transition-metal-free, one-step route and yielded good results through apparent rearrangements (Raminelli, Liu, & Larock, 2006).
Oxyfunctionalization Using Microorganisms : Stankevičiūtė et al. (2016) explored the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method could be relevant for modifying compounds like 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine to produce hydroxylated derivatives (Stankevičiūtė et al., 2016).
Biological and Medicinal Research
Chelating Properties : Lachowicz et al. (2016) investigated the synthesis and iron chelating properties of hydroxypyridinones, which may include structures related to 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine. Their findings on coordinating ability and bio-distribution could be relevant for similar compounds (Lachowicz et al., 2016).
Photophysical Properties : Khan et al. (2010) examined the photophysical properties of certain boron-dipyrromethenes substituted with pyridinyl groups, which might provide insights into the properties of related pyridine derivatives such as 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine (Khan, Rao, & Ravikanth, 2010).
Environmental Applications
- Degradation in Water : Li et al. (2017) researched the degradation of pyridine in drinking water using a dielectric barrier discharge system. Although this study focuses on pyridine, the findings could be extrapolated to the degradation mechanisms of similar compounds, including 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine (Li, Yi, Zhou, & Wang, 2017).
作用機序
将来の方向性
特性
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(17)7-16-6-8/h1-7,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFDVVAQFNYDFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683014 |
Source


|
| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261640-32-7 |
Source


|
| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

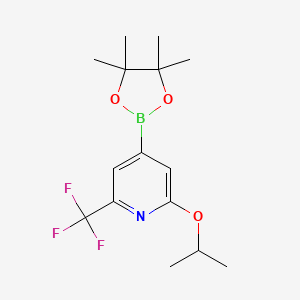
![3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid](/img/structure/B567262.png)

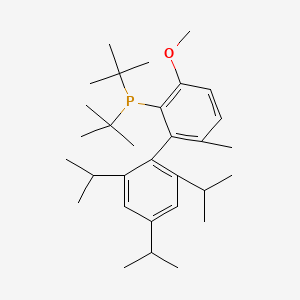

![1'-Benzyl-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidin]-4(5H)-one](/img/structure/B567269.png)

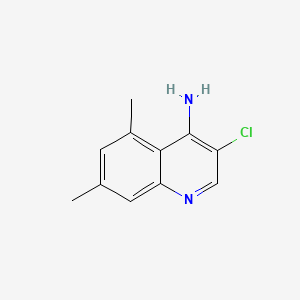


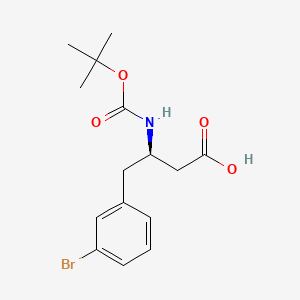

![1-Ethylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B567280.png)
